![molecular formula C16H14ClF3N2O3S B2383339 2-{[(4-氯苯基)磺酰基]氨基}-N-[3-(三氟甲基)苯基]丙酰胺 CAS No. 1008261-45-7](/img/structure/B2383339.png)

2-{[(4-氯苯基)磺酰基]氨基}-N-[3-(三氟甲基)苯基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

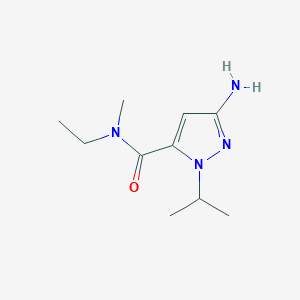

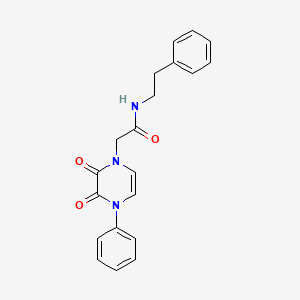

This compound is a complex organic molecule with the molecular formula C16H14ClF3N2O3S . It contains several functional groups, including a sulfonyl group attached to a 4-chlorophenyl ring, an amide group, and a trifluoromethyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The presence of a sulfonyl group, an amide group, and a trifluoromethyl group attached to phenyl rings suggests that this compound may exhibit significant resonance stabilization, which could impact its reactivity and stability .作用机制

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is a prodrug, which means that it is inactive until it is metabolized by the body into its active form, SN-38. SN-38 is an inhibitor of topoisomerase I, an enzyme that is involved in DNA replication. SN-38 binds to topoisomerase I and prevents it from unwinding DNA, leading to the formation of DNA breaks. This leads to DNA damage, apoptosis, and cell cycle arrest in cancer cells.

Biochemical and Physiological Effects

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has been found to inhibit the growth of tumor cells by inducing DNA damage, apoptosis, and cell cycle arrest. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to inhibit the growth of new blood vessels, which can inhibit the growth of tumors.

实验室实验的优点和局限性

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages for use in laboratory experiments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is a prodrug, so it is inactive until it is metabolized by the body, making it a safe and effective drug for use in laboratory experiments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to be an effective inhibitor of topoisomerase I and has been found to induce apoptosis and cell cycle arrest in cancer cells. However, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide can also have toxic side effects, including myelosuppression, nausea, and vomiting.

未来方向

There are several potential future directions for the use of 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could potentially be used in combination with other chemotherapeutic agents to increase its efficacy. Additionally, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could be used in combination with targeted therapies or immunotherapies to improve the efficacy of cancer treatments. 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could also be used in combination with other drugs to reduce the side effects associated with its use. Finally, 2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide could be used in combination with other drugs to reduce the risk of drug resistance.

合成方法

2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide is synthesized from a combination of 4-chlorophenyl sulfonyl chloride and N-(3-trifluoromethylphenyl)propanamide in the presence of potassium carbonate. The reaction is carried out in an aqueous solution of dimethyl sulfoxide (DMSO) at a temperature of 40-50°C. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The crude product is purified by recrystallization from ethyl acetate and methanol.

科学研究应用

抗HIV-1活性

Kasralikar等人报道了一系列新型吲哚和氧杂色烯类黄酮衍生物,并进行了分子对接研究以评估其抗HIV-1潜力 。虽然该特定化合物并未在此背景下直接研究,但其结构特征表明它可以作为潜在的抗HIV药物进行进一步探索。需要进一步的实验研究来验证其功效。

材料科学应用

考虑到其独特的结构,该化合物可能在材料科学中找到应用。研究人员可以探索将其用作设计功能性材料(例如聚合物或超分子组装体)的构建块。

请随时根据化合物的特性和您的具体研究兴趣探索其他途径!🌟

属性

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O3S/c1-10(22-26(24,25)14-7-5-12(17)6-8-14)15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-10,22H,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLMJDYVCQYFRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)

![4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide](/img/structure/B2383257.png)

![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)

![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)

![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)

![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)